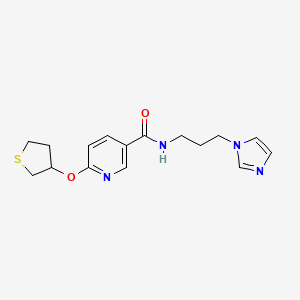

N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization in Biological Activity

Nicotinamides, including compounds like N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, are a class of compounds with a wide range of applications. They are known for their roles as antimicrobial agents and inhibitors of biological processes. Their structural modification is key to their observed activities. For instance, the synthesis and structural characterization of 2-nicotinamido-1,3,4-thiadiazole, a related compound, used X-ray crystallographic methods and NMR techniques, highlighting the importance of structural analysis in understanding their biological activity (Burnett, Johnston, & Green, 2015).

Role in Cellular Energy Metabolism and Disease Treatment

Nicotinamide, the amide form of vitamin B3, participates in cellular energy metabolism impacting physiology. It influences oxidative stress and modulates pathways related to cell survival and death. Its cytoprotective properties block inflammatory cell activation and apoptosis, making it potential for treating immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).

Interaction with Biological Enzymes

Nicotinamide also interacts with various biological enzymes. For example, it's an additive in media used for studying oxidative metabolism of substrates of hepatic microsomal mixed-function oxidase. This interaction is crucial for understanding how these compounds can modulate enzyme activities (Schenkman, Ball, & Estabrook, 1967).

Antioxidant Properties and Neuroprotection

Nicotinamide exhibits significant antioxidant properties, particularly in brain mitochondria. It inhibits oxidative damage induced by reactive oxygen species, protecting against protein oxidation and lipid peroxidation, suggesting its use as a potent antioxidant (Kamat & Devasagayam, 1999).

Inhibitory Properties and Therapeutic Applications

The compound's structure relates closely to its inhibitory properties on enzymes like soluble epoxide hydrolase. This inhibition can lead to increased circulating levels of certain acids, potentiating their pharmacological properties. The structural optimization of related arylamides offers insights into developing potent and selective inhibitors with therapeutic applications (Eldrup et al., 2009).

Properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c21-16(18-5-1-7-20-8-6-17-12-20)13-2-3-15(19-10-13)22-14-4-9-23-11-14/h2-3,6,8,10,12,14H,1,4-5,7,9,11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATQIRTWWZHNJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=C2)C(=O)NCCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B2979713.png)

![Tert-butyl 3-[(prop-2-enoylamino)methyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B2979715.png)

![2-Oxabicyclo[2.1.1]hexan-4-ylmethanol](/img/structure/B2979718.png)

![2-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile](/img/structure/B2979730.png)